N,N-Dimethyl-L-allothreonine
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Overview
Description
N,N-Dimethyl-L-allothreonine is a derivative of the amino acid allothreonine It is characterized by the presence of two methyl groups attached to the nitrogen atom of the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-L-allothreonine typically involves the methylation of L-allothreonine. One common method is the reaction of L-allothreonine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution under mild conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-L-allothreonine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N,N-Dimethyl-L-allothreonine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-L-allothreonine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes such as threonine aldolase, which catalyzes its cleavage into smaller molecules. The molecular targets and pathways involved include amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
L-threonine: A naturally occurring amino acid with similar structural properties.
N,N-Dimethyl-L-phenylalanine: Another dimethylated amino acid with different side chain properties.
Uniqueness: N,N-Dimethyl-L-allothreonine is unique due to its specific structural configuration and the presence of the dimethylamino group. This makes it a valuable compound for studying stereochemistry and chiral synthesis .
Properties
IUPAC Name |
(2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVVRPHZRYVSCF-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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